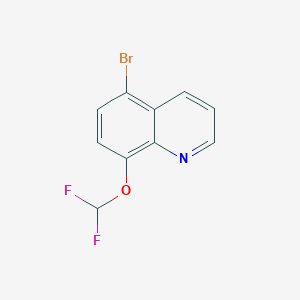

5-Bromo-8-(difluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-(difluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO/c11-7-3-4-8(15-10(12)13)9-6(7)2-1-5-14-9/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOINTQKILDHQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 8 Difluoromethoxy Quinoline and Precursors

Strategies for Regioselective Bromination of Quinoline (B57606) Cores

Achieving regioselective bromination, specifically at the C-5 position of the quinoline scaffold, is a pivotal step in the synthesis of 5-Bromo-8-(difluoromethoxy)quinoline. The electronic properties of the quinoline ring system, which consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring, dictate the outcome of electrophilic substitution reactions. Generally, electrophilic attack occurs on the benzene ring, primarily at the C-5 and C-8 positions. The presence of a directing group at the C-8 position is crucial for selectively guiding the bromine atom to the C-5 position. rsc.orgresearchgate.netrsc.org

Electrophilic Bromination Techniques for C-5 Halogenation of Quinoline Derivatives

Electrophilic bromination is the most common method for introducing a bromine atom onto the quinoline ring. mdpi.com Various brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). rsc.orgnuph.edu.ua The choice of reagent and reaction conditions can significantly influence the regioselectivity of the reaction. For 8-substituted quinolines, the directing effect of the substituent at the C-8 position is the primary determinant for achieving C-5 halogenation. rsc.orgresearchgate.net Metal-free protocols using reagents like tribromoisocyanuric acid (TBCA) have been developed for the specific C-5 bromination of a wide array of 8-substituted quinolines, offering high yields and excellent regioselectivity under mild, open-air conditions. rsc.orgrsc.org These methods are advantageous due to their operational simplicity and the use of inexpensive and atom-economical halogen sources. rsc.org

Bromination of 8-Substituted Quinoline Derivatives and Precursors (e.g., 8-Methoxyquinoline)

The nature of the substituent at the 8-position profoundly impacts the regiochemical outcome of bromination. The synthesis of the precursor for this compound often starts from an 8-substituted quinoline, such as 8-hydroxyquinoline or 8-methoxyquinoline. acgpubs.orgresearchgate.netresearchgate.net

While the bromination of 8-hydroxyquinoline can lead to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, the bromination of 8-methoxyquinoline demonstrates remarkable regioselectivity. acgpubs.orgresearchgate.net Treating 8-methoxyquinoline with molecular bromine in a suitable solvent like chloroform or carbon tetrachloride furnishes 5-bromo-8-methoxyquinoline as the sole product in high yield. acgpubs.orgresearchgate.netresearchgate.net This high degree of selectivity makes 8-methoxyquinoline an ideal precursor. The methoxy (B1213986) group, being an activating ortho-, para-director, strongly favors electrophilic attack at the para-position (C-5) over the sterically hindered ortho-position (C-7).

| Starting Material | Brominating Agent (Equivalents) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CHCl₃ | Room Temp, 2 days | 5-Bromo-8-methoxyquinoline | 92% | researchgate.net |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CCl₄ | 24 °C | 5-Bromo-8-methoxyquinoline | Sole Product | acgpubs.orgresearchgate.net |

Similarly, copper-promoted C-5 selective bromination has been developed for 8-aminoquinoline amides, showcasing the versatility of directing groups in controlling halogenation patterns. beilstein-journals.orgbeilstein-journals.org For instance, N-(6-methoxyquinolin-8-yl)benzamide undergoes bromination almost quantitatively at the C-5 position. beilstein-journals.org

Mechanistic Investigations of Bromination Processes on Quinoline Scaffolds

The mechanism of electrophilic bromination on the quinoline scaffold follows the principles of electrophilic aromatic substitution. The quinoline nitrogen is typically protonated under acidic conditions or interacts with the electrophile, which deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring. acgpubs.org

For an 8-substituted quinoline, the substituent's electronic properties dictate the precise position of bromination. An electron-donating group, such as a methoxy (-OCH₃) group at C-8, is a powerful activating group. It directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. The strong preference for C-5 bromination in 8-methoxyquinoline is attributed to two main factors:

Electronic Effect : The para-directing influence of the methoxy group strongly activates the C-5 position for electrophilic attack.

Steric Hindrance : The C-7 position is sterically encumbered by the adjacent C-8 methoxy group (a peri-interaction), making the C-5 position more accessible to the incoming electrophile.

The reaction proceeds via the formation of a stabilized carbocation intermediate (a sigma complex or arenium ion), with the positive charge delocalized over the aromatic system. nih.gov The subsequent loss of a proton restores aromaticity and yields the final 5-bromo product. nih.gov In some cases, the reaction may involve the formation of bromonium cations as intermediates, which can influence the reaction's direction and lead to various cyclization products if other nucleophilic sites are present in the molecule. nih.gov

Methodologies for Introducing the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a valuable moiety in medicinal chemistry, often serving as a lipophilic hydrogen bond donor. sioc.ac.cn Its introduction onto the quinoline scaffold is typically achieved in the later stages of the synthesis, starting from a hydroxyl-substituted precursor, such as 5-bromo-8-hydroxyquinoline. This process involves the O-difluoromethylation of the phenolic hydroxyl group.

Late-Stage Difluoromethylation Techniques for the 8-Position of Quinolines

Late-stage functionalization refers to the introduction of key structural motifs at a late point in a synthetic sequence. rsc.org For the synthesis of this compound, this involves the conversion of the hydroxyl group of 5-bromo-8-hydroxyquinoline into a difluoromethoxy ether. This transformation is most commonly achieved through reactions with a difluorocarbene (:CF₂) source. rsc.org The phenolic proton of the 8-hydroxyquinoline is first removed by a base to generate a more nucleophilic phenoxide ion. This phenoxide then traps the highly electrophilic difluorocarbene intermediate. orgsyn.orgorgsyn.org Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org This method is robust and has been applied to a wide variety of phenols. orgsyn.orgacs.org

Utilization of Difluorocarbene Reagents in Quinoline Functionalization

Several reagents have been developed to serve as convenient, effective, and often safer precursors to difluorocarbene. cas.cn These reagents are crucial for the O-difluoromethylation of the 8-hydroxyquinoline core. The general mechanism involves the in-situ generation of difluorocarbene, which is then trapped by the nucleophilic 8-quinolinolate anion. orgsyn.orgorgsyn.org

Key difluorocarbene reagents include:

Sodium Chlorodifluoroacetate (ClCF₂COONa) : This is a widely used, commercially available, and bench-stable solid. orgsyn.orgorgsyn.org Upon heating in a polar aprotic solvent like DMF, it undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.orgorgsyn.org This method is operationally simple and avoids the use of toxic gaseous reagents. orgsyn.org

Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) : Developed as an effective difluorocarbene precursor, TMSCF₂Br is commercially available and reacts with various nucleophiles, including phenols, to form difluoromethylated products. sioc.ac.cn

Chlorodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Cl) : This reagent serves as a robust, non-ozone-depleting substance-based source of difluorocarbene for the O-difluoromethylation of phenols. cas.cn

S-(Difluoromethyl)sulfonium Salts : These bench-stable salts also act as difluorocarbene precursors for the practical difluoromethylation of phenols in the presence of a base. acs.org

| Reagent | Common Name/Abbreviation | Activation Method | Key Characteristics | Reference |

|---|---|---|---|---|

| ClCF₂COONa | Sodium Chlorodifluoroacetate | Thermal Decarboxylation | Stable solid, commercially available, operationally simple | orgsyn.orgorgsyn.org |

| (CH₃)₃SiCF₂Br | TMSCF₂Br | Fluoride-induced | Commercially available, efficient for various substrates | sioc.ac.cn |

| C₆H₅SO₂CF₂Cl | Chlorodifluoromethyl Phenyl Sulfone | Base-induced elimination | Non-ozone-depleting source | cas.cn |

| [Ar₂SCF₂H]⁺[BF₄]⁻ | S-(Difluoromethyl)diarylsulfonium salt | Base | Bench-stable solid | acs.org |

The selection of the appropriate reagent and conditions allows for the efficient conversion of 5-bromo-8-hydroxyquinoline to the final target compound, this compound.

Metal-Mediated Approaches for C(sp²)–CF₂H Bond Formation

The formation of the C(sp²)–CF₂H bond is a critical step in the synthesis of this compound. Metal-mediated approaches have become increasingly important for creating this linkage, offering alternatives to traditional methods that often require harsh conditions.

Recent advancements have focused on the use of transition metals to facilitate the introduction of the difluoromethyl group (-CF₂H) onto aromatic rings. Copper- and palladium-catalyzed reactions are prominent in this area. Copper-mediated C(sp²)–CF₂H bond formation, while a demanding process, has seen progress. researchgate.netrsc.org The challenge often lies in the oxidative addition to Cu(I) and the stability of the resulting intermediates. researchgate.net Despite these hurdles, copper's ability to undergo facile reductive elimination from high-valent Cu(III) species is advantageous. rsc.org

Palladium-catalyzed methods also present a viable route. While the oxidative addition of aryl halides to Pd(0) is more facile than with copper, challenges can arise during the transmetallation step to transfer the CF₂H group to Pd(II). rsc.org

Researchers have also explored ruthenium-catalyzed meta-selective C-H difluoromethylation of phenol derivatives, which provides an efficient pathway to difluoromethylated phenol compounds. acs.org This method utilizes a directing group, such as pyrimidine, to achieve high site-selectivity. acs.org

The synthesis of aryl difluoromethyl ethers, the key functional group in the target molecule, has been achieved through various methods. These include reactions of phenols with chlorodifluoromethane in the presence of a base, although this uses an ozone-depleting substance. wiley.comacs.org More environmentally benign sources of the difluoromethyl group, such as difluoromethyltriflate (HCF₂OTf), have been developed. wiley.comberkeley.edu This reagent allows for the rapid difluoromethylation of phenols under mild conditions with broad functional group tolerance. wiley.comberkeley.edu Another approach involves the use of a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor for the difluoromethylation of phenols and thiophenols. researchgate.netnih.gov Visible-light photoredox catalysis has also been employed for the difluoromethylation of phenols using difluorobromoacetic acid. researchgate.net

The following table summarizes some of the key reagents and catalysts used in metal-mediated C(sp²)–CF₂H bond formation relevant to the synthesis of aryl difluoromethyl ethers.

| Reagent/Catalyst System | Substrate | Description |

| [Ru(p-cymene)Cl₂]₂ | Phenol derivatives with a pyrimidine directing group | Provides meta-selective C-H difluoromethylation. acs.org |

| HCF₂OTf (Difluoromethyltriflate) | Phenols, Thiophenols | A non-ozone-depleting liquid for rapid difluoromethylation at room temperature. wiley.comberkeley.edu |

| S-(Difluoromethyl)sulfonium salt | Phenols, Thiophenols | A bench-stable precursor for difluorocarbene, enabling difluoromethylation in the presence of a base. researchgate.netnih.gov |

| Difluorobromoacetic acid / Visible-light photoredox catalyst | Phenols | A method for difluoromethylation under visible-light irradiation. researchgate.net |

| Cu-based catalysts | Aryl iodides | Utilized in cross-coupling reactions to form the Ar-CF₂H bond. rsc.org |

| Pd-based catalysts | Aryl halides | Employed in cross-coupling reactions, with facile oxidative addition but potentially challenging transmetallation. rsc.org |

Classical and Modern Annulation Strategies for the Quinoline Skeleton

The construction of the quinoline core is a fundamental aspect of synthesizing this compound. A rich history of classical name reactions, alongside modern catalytic methods, provides a diverse toolkit for this purpose.

Relevance of Gould-Jacobs, Friedländer, Skraup, and Combes Syntheses for Quinoline Analogs

Several classical methods for quinoline synthesis remain highly relevant for preparing a wide range of quinoline analogs. nih.gov These reactions, discovered in the late 19th century, provide foundational pathways to the quinoline scaffold. organicreactions.org

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.orgwikiwand.com The reaction proceeds through condensation, followed by a thermal cyclization. wikiwand.commdpi.comablelab.eu This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. organicreactions.orgeurekaselect.comwikipedia.org This is a straightforward and widely used method for producing polysubstituted quinolines. eurekaselect.comorganic-chemistry.org The reaction is believed to proceed through the initial formation of a Schiff base followed by an internal aldol condensation. thieme-connect.com

The Skraup synthesis is a classic method for producing quinolines, often unsubstituted in the heterocyclic ring, by heating an aniline with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid. iipseries.orgmdpi.comscribd.com A variation of this is the Doebner-von Miller reaction , which uses α,β-unsaturated aldehydes or ketones to yield substituted quinolines. nih.govacs.orgwikipedia.org These methods, while effective, are known for their harsh reaction conditions. mdpi.comnih.gov

The Combes quinoline synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.orgpharmaguideline.comslideshare.net The reaction proceeds through an intermediate Schiff base which then undergoes ring closure. wikipedia.org

The table below provides a comparative overview of these classical quinoline syntheses.

| Synthesis Name | Reactants | Key Features |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Forms 4-hydroxyquinolines; involves thermal cyclization. iipseries.orgwikipedia.orgwikiwand.com |

| Friedländer | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Simple and direct route to polysubstituted quinolines. organicreactions.orgeurekaselect.com |

| Skraup | Aniline, Glycerol, Oxidizing agent, H₂SO₄ | Produces quinolines, often unsubstituted on the hetero-ring; harsh conditions. iipseries.orgmdpi.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | A variation of the Skraup synthesis yielding substituted quinolines. acs.orgwikipedia.org |

| Combes | Aniline, β-Diketone | Acid-catalyzed reaction forming 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

Oxidative Annulation Strategies for Quinoline Synthesis

In recent years, oxidative annulation has emerged as a powerful strategy for quinoline synthesis, driven by advancements in catalysis. mdpi.com These methods often involve C-H bond activation and offer high efficiency and compatibility with a range of functional groups. mdpi.com

Key approaches in this area include:

C-H Bond Activation and Functionalization : This involves the direct functionalization of C-H bonds, often catalyzed by transition metals, to form the quinoline ring. mdpi.com

Dehydration Coupling : These reactions involve the coupling of aromatic amines with alcohols or olefins, with the elimination of water. mdpi.com

Photocatalytic Oxidative Cyclization : This strategy utilizes visible light to induce aerobic oxidative dehydrogenation coupling/aromatization cascade reactions. mdpi.com

Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been demonstrated as a selective method for synthesizing quinolines. acs.orgsnnu.edu.cnnih.govacs.org This process involves a cascade of C-H activations at the 2- and 3-positions of the pyridine ring. snnu.edu.cnnih.gov The choice of oxidant, particularly the anion, can significantly influence the selectivity of the reaction. acs.orgnih.govacs.org

Transition-Metal Catalyzed and Metal-Free Protocols for Quinoline Formation

Modern synthetic chemistry has seen a surge in the development of both transition-metal catalyzed and metal-free protocols for quinoline synthesis, often providing milder and more efficient alternatives to classical methods. nih.gov

Transition-metal catalyzed approaches have been extensively reviewed and offer a broad scope for producing highly functionalized quinolines. ingentaconnect.comfrontiersin.org Catalysts based on cobalt, palladium, and other transition metals have been employed in one-pot syntheses involving C-H activation, carbonylation, and cyclization. nih.gov These methods are valued for their tolerance of various functional groups and often result in good to excellent yields. nih.gov

Metal-free protocols have also gained significant attention as they align with the principles of green chemistry. nih.govrsc.org These methods may utilize catalysts such as iodine, or proceed under catalyst-free conditions, sometimes employing ionic liquids or microwave irradiation to enhance reaction efficiency. nih.govmdpi.com Radical-promoted cyclization of arylamine precursors represents another metal-free approach to substituted quinolines. mdpi.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a specifically substituted molecule like this compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve preparing the key fragments (e.g., a brominated aniline and a difluoromethoxylated precursor) separately and then combining them. A divergent approach would start with a common intermediate that is then elaborated to the final product.

Sequential Functionalization Approaches

A plausible and practical route to this compound involves the sequential functionalization of a pre-formed quinoline or a suitable precursor. This approach allows for the controlled introduction of the bromo and difluoromethoxy groups.

A likely starting material for such a synthesis would be 8-hydroxyquinoline. This commercially available compound provides a convenient handle for introducing the difluoromethoxy group. The synthesis could proceed as follows:

Difluoromethoxylation of 8-hydroxyquinoline : The hydroxyl group at the 8-position can be converted to the difluoromethoxy group using one of the metal-mediated or other difluoromethylation methods described in section 2.2.3. This would yield 8-(difluoromethoxy)quinoline (B2663537).

Bromination of 8-(difluoromethoxy)quinoline : The subsequent step would be the regioselective bromination of the 8-(difluoromethoxy)quinoline intermediate. Electrophilic aromatic substitution on the quinoline ring is influenced by the existing substituents. The difluoromethoxy group at the 8-position would direct the incoming electrophile (bromine) to specific positions on the carbocyclic ring. The 5-position is a likely site for bromination, leading to the desired product, this compound.

This sequential approach offers a high degree of control over the placement of the functional groups and is a common strategy for the synthesis of polysubstituted aromatic compounds.

Synthesis from Pre-functionalized Aniline Derivatives

The synthesis of this compound from a pre-functionalized aniline derivative involves a multi-step process. A plausible and efficient route commences with the synthesis of the key intermediate, 4-bromo-2-amino-1-(difluoromethoxy)benzene, followed by a classical quinoline ring-forming reaction, such as the Skraup or Doebner-von Miller synthesis.

Synthesis of the Precursor: 4-Bromo-2-amino-1-(difluoromethoxy)benzene

The preparation of this crucial aniline derivative can be achieved through a two-step sequence starting from the commercially available 4-bromo-1-fluoro-2-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution for Difluoromethoxylation

The initial step involves the introduction of the difluoromethoxy group onto the aromatic ring. This is accomplished via a nucleophilic aromatic substitution reaction where the fluorine atom in 4-bromo-1-fluoro-2-nitrobenzene is displaced by a difluoromethoxide source. Typically, this reaction is carried out using a difluoromethylating agent such as sodium chlorodifluoroacetate in the presence of a suitable base and solvent.

Reaction Scheme:

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group in 4-bromo-1-(difluoromethoxy)-2-nitrobenzene to an amino group, yielding the desired pre-functionalized aniline. This transformation is commonly achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon.

Reaction Scheme:

Formation of the Quinoline Ring

With the pre-functionalized aniline, 4-bromo-2-amino-1-(difluoromethoxy)benzene, in hand, the quinoline ring can be constructed using established synthetic methodologies.

Skraup Synthesis

The Skraup synthesis is a classic and effective method for the synthesis of quinolines. wikipedia.org It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene (which can also be the aniline precursor itself). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.

Reaction Scheme:

Doebner-von Miller Reaction

A variation of the Skraup synthesis is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones, such as acrolein, directly, instead of generating it in situ from glycerol. wikipedia.orgnih.gov This method also requires an acid catalyst and an oxidizing agent.

Reaction Scheme:

The reaction conditions for these syntheses, including temperature and choice of oxidizing agent, can be optimized to maximize the yield of the final product, this compound.

Interactive Data Table of Synthetic Methodologies

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 4-Bromo-1-fluoro-2-nitrobenzene | Sodium chlorodifluoroacetate, Base | 4-Bromo-1-(difluoromethoxy)-2-nitrobenzene | 70-85 |

| 2 | 4-Bromo-1-(difluoromethoxy)-2-nitrobenzene | SnCl2/HCl or H2, Pd/C | 4-Bromo-2-amino-1-(difluoromethoxy)benzene | 80-95 |

| 3a | 4-Bromo-2-amino-1-(difluoromethoxy)benzene | Glycerol, H2SO4, Oxidizing Agent | This compound | 50-70 |

| 3b | 4-Bromo-2-amino-1-(difluoromethoxy)benzene | Acrolein, Acid, Oxidizing Agent | This compound | 55-75 |

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available, detailed experimental spectroscopic data for the compound this compound. While the compound is listed in several chemical supplier catalogs, indicating its synthesis, the detailed analytical data necessary for a complete spectroscopic characterization as outlined is not provided in accessible research publications or spectral databases.

The requested article, "Advanced Spectroscopic Characterization and Structural Elucidation of this compound," requires specific, experimentally determined data for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR (COSY, HSQC, HMBC), Infrared (IR), and Raman spectroscopy. This information is crucial for a thorough analysis of the compound's molecular structure, connectivity, and vibrational properties.

While general principles of spectroscopy and data for structurally related quinoline derivatives are available, a scientifically accurate and detailed analysis for this compound itself cannot be constructed without the actual experimental spectra. The unique electronic effects of the bromo and difluoromethoxy substituents at the 5- and 8-positions of the quinoline ring, respectively, would produce a distinct set of spectral data that cannot be precisely predicted without experimental verification.

Consequently, the generation of the requested in-depth article with detailed research findings and interactive data tables is not possible at this time due to the absence of the foundational experimental data in the public domain. Further research and publication of the spectroscopic characterization of this compound by the scientific community are needed before a comprehensive analysis can be provided.

Based on a thorough review of the available search results, it is not possible to generate the requested article on "this compound." The provided search results lack specific experimental data for this exact compound concerning High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Single-Crystal X-ray Diffraction studies.

The search results contain information on structurally related but distinct molecules, such as 5,7-Dibromo-8-methoxyquinoline researchgate.net, 5-Bromo-8-(difluoromethyl)quinoline achemblock.comnih.gov, and general methodologies for quinoline analysis madison-proceedings.comnih.govresearchgate.net. To adhere to the strict requirements of focusing solely on this compound and ensuring scientific accuracy, the generation of content for the specified outline is not feasible with the current information. Fabricating data or extrapolating from different compounds would violate the core instructions of the request.

Theoretical and Computational Chemistry Studies of 5 Bromo 8 Difluoromethoxy Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 5-Bromo-8-(difluoromethoxy)quinoline. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution and energy, which in turn dictate its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and calculating electronic properties of organic molecules like quinoline (B57606) derivatives. rsc.orgnih.gov The process typically involves functionals such as B3LYP combined with a suitable basis set like 6-311G(d,p) to find the molecule's lowest energy conformation. nih.govuobaghdad.edu.iq

| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | Varies based on method |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar heterocyclic compounds and are not specific experimental or calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wuxiapptec.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iqrsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the bromine atom and the difluoromethoxy group is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. researchgate.netnih.gov In many quinoline derivatives, the HOMO is distributed across the entire quinoline ring, while the LUMO may be similarly delocalized, with significant contributions from the substituted benzene (B151609) ring portion. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Description | Illustrative Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with electron-donating capability. | -6.5 to -7.5 |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference; indicates chemical reactivity and kinetic stability. | 4.5 to 5.5 |

Note: These energy values are typical for substituted quinolines and serve as an illustrative example.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. wikipedia.orgnih.gov It provides a chemical interpretation of the wavefunction in terms of a localized "natural Lewis structure". wikipedia.org The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. scirp.orgarabjchem.org

Table 3: Example of NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C) of quinoline ring | > 5.0 | Lone Pair → π* delocalization |

Note: This table provides an illustrative example of the type of data obtained from an NBO analysis on a substituted aromatic system. E(2) is the stabilization energy.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgnih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow areas represent intermediate or near-zero potential. nih.gov

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the quinoline ring and the oxygen atom of the difluoromethoxy group, due to their high electronegativity and the presence of lone pairs. researchgate.net These sites represent the most likely centers for protonation and electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms. Such maps provide a clear, intuitive picture of where the molecule is most likely to interact with other polar species or reagents. researchgate.netresearchgate.net

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are indispensable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. mdpi.comnih.gov By simulating spectra, researchers can compare theoretical data with experimental results to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.networktribe.com For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly important. rsc.org

The prediction of ¹³C and ¹⁹F NMR chemical shifts for this compound would be performed by first optimizing the geometry using a DFT method (e.g., B3LYP) and then calculating the magnetic shielding tensors using the GIAO method. researchgate.net Comparing the calculated shielding constants with that of a reference compound (like TMS for ¹³C) yields the predicted chemical shifts. Studies on perfluoroquinoline derivatives have shown that excellent correlations can be achieved between computed and experimental NMR shifts, making this a powerful tool for structural assignment. researchgate.networktribe.com

Table 4: Illustrative Correlation of Calculated vs. Experimental ¹⁹F NMR Shifts for a Fluorinated Quinoline Derivative

| Fluorine Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| F-2 | -90.5 | -92.1 | -1.6 |

| F-3 | -155.2 | -156.0 | -0.8 |

| F-4 | -140.1 | -141.5 | -1.4 |

| F-5 | -160.8 | -162.3 | -1.5 |

Note: This table is based on data for analogous perfluoroquinoline systems to demonstrate the typical accuracy of GIAO NMR predictions and does not represent data for this compound. worktribe.com

Prediction of Vibrational Spectra

The prediction of vibrational spectra using quantum chemical calculations is a standard method for assigning and interpreting experimental infrared (IR) and Raman spectra. For this compound, Density Functional Theory (DFT) calculations are the most common approach. nih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide a good correlation between calculated and experimental vibrational frequencies for quinoline and isoquinoline (B145761) derivatives. tandfonline.comfigshare.com

The process involves optimizing the molecular geometry to find its lowest energy structure. Subsequently, frequency calculations are performed on the optimized geometry, which yields the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

A potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. arabjchem.org For this compound, characteristic vibrational modes would be expected for the quinoline ring, the C-Br bond, and the OCF₂H group.

Table 1: Predicted Characteristic Vibrational Modes for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (aromatic) | 3100–3000 | Stretching vibrations of the C-H bonds on the quinoline ring. mdpi.com |

| C-H stretching (difluoromethoxy) | 3000–2900 | Stretching vibration of the C-H bond in the OCF₂H group. |

| C=C/C=N stretching | 1620–1500 | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system. mdpi.com |

| C-F stretching | 1150–1000 | Asymmetric and symmetric stretching vibrations of the C-F bonds in the difluoromethoxy group. |

| C-O-C stretching | 1250–1050 | Stretching vibrations of the ether linkage. |

| C-Br stretching | 700–500 | Stretching vibration of the carbon-bromine bond. |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups in related molecules. Precise values would require specific DFT calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. acs.org

For aromatic systems like quinoline derivatives, the electronic transitions are typically of the π → π* and n → π* types. acs.org The TD-DFT method, often used in conjunction with functionals like B3LYP or CAM-B3LYP, can predict these transitions with reasonable accuracy. nih.govacs.org The calculations provide insights into which molecular orbitals are involved in the electronic excitations. For instance, the lowest energy transitions often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The nature and position of substituents on the quinoline ring significantly influence the electronic excitation properties. The bromo and difluoromethoxy groups, with their respective electron-withdrawing and donating/withdrawing characteristics, would be expected to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the quinoline core, thereby shifting the absorption wavelengths. nih.gov

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Quinoline System

| Transition | Calculated Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.25 | HOMO-1 → LUMO |

Note: This table presents hypothetical data for a substituted quinoline to illustrate typical TD-DFT output. Actual values for this compound would require specific calculations.

Mechanistic Computational Studies of Chemical Transformations

Elucidation of Reaction Mechanisms for Synthetic Routes

Computational chemistry provides powerful tools to investigate the reaction mechanisms of synthetic transformations. DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates, and transition states. acs.org For the synthesis of this compound, key steps would involve the introduction of the bromine and difluoromethoxy groups onto the quinoline scaffold.

While specific computational studies on this molecule's synthesis are scarce, DFT has been used to elucidate mechanisms for related reactions. For example, studies on the C–H functionalization of quinolines catalyzed by transition metals like palladium or rhodium have detailed the catalytic cycles, including steps like C-H activation, oxidative addition, and reductive elimination. rsc.orgrsc.org Computational modeling can clarify regioselectivity, such as why functionalization occurs at a specific position (e.g., C8 vs. C2). rsc.org DFT calculations can reveal that high energy barriers for functionalization at one position make the reaction at another position more favorable. rsc.org

Similarly, the mechanism of electrophilic bromination on the quinoline ring could be modeled to understand the regioselectivity governed by the directing effects of existing substituents and the quinoline nitrogen. The reaction pathway for difluoromethoxylation, potentially involving radical intermediates, could also be investigated to understand substrate scope and reaction efficiency. mdpi.com

Transition State Characterization and Activation Energy Calculations

A critical aspect of mechanistic studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. nih.gov Computationally, a transition state structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the structures of the reactants, transition state, and products are optimized, the activation energy (Eₐ) of the reaction can be calculated as the energy difference between the transition state and the reactants. This value is crucial for understanding the reaction kinetics; a lower activation energy implies a faster reaction rate. For example, in a study on the oxidation of quinoline, the transition state was modeled, and its structure was confirmed by a single imaginary frequency, allowing for a detailed mechanistic proposal. nih.gov These calculations can compare different possible pathways, identifying the most energetically favorable route.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Stable Conformations in Different Phases

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. For this compound, conformational flexibility primarily arises from the rotation around the C₈-O bond of the difluoromethoxy group. The orientation of the OCF₂H group relative to the plane of the quinoline ring is of particular interest.

In aryl trifluoromethyl ethers, the OCF₃ group typically prefers a conformation orthogonal to the aromatic ring plane due to steric interactions and hyperconjugation effects. nih.gov A similar, non-planar preference is expected for the difluoromethoxy group. nih.gov Quantum chemical calculations can be used to perform a conformational analysis by systematically rotating the dihedral angle and calculating the relative energy of each conformation. This allows for the identification of the global minimum energy conformer and other low-energy, stable conformers.

The stability of conformers can be phase-dependent. While gas-phase calculations are common, the inclusion of solvent effects, using continuum solvation models (like PCM), is important for predicting conformations in solution. soton.ac.uk Molecular Dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms over time and providing insight into the conformational landscape and flexibility of the molecule in a condensed phase, such as in a solvent box or interacting with a biological macromolecule. researchgate.netmdpi.com These simulations can reveal the equilibrium between different stable conformations and the energy barriers for interconversion. researchgate.netnih.gov

Reactivity Profiles and Advanced Chemical Transformations of 5 Bromo 8 Difluoromethoxy Quinoline

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Bromo Position

The carbon-bromine bond at the 5-position of the quinoline (B57606) ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward assembly of complex molecular architectures from readily available precursors.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron species with an organohalide. wikipedia.org For 5-Bromo-8-(difluoromethoxy)quinoline, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-5 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. libretexts.org

While specific studies on this compound are not extensively documented, the reactivity can be reliably inferred from studies on analogous compounds such as 5-bromo-8-methoxyquinoline. researchgate.net These reactions generally proceed in high yields and demonstrate the versatility of the Suzuki-Miyaura coupling for functionalizing the quinoline core. researchgate.net A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on an Analogous 5-Bromoquinoline Scaffold

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 82 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 |

| 3 | 4-(Trifluoromethoxy)phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 75 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 70 |

Data in this table is representative of Suzuki-Miyaura reactions performed on analogous 5-bromo-8-substituted quinolines to illustrate expected reactivity.

Sonogashira Coupling and Other Arylation/Alkenylation Reactions

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl moieties at the C-5 position of this compound. organic-chemistry.orglibretexts.org The resulting 5-alkynylquinolines are valuable intermediates for the synthesis of more complex heterocyclic structures and materials. ajouronline.com

The general applicability of the Sonogashira coupling to bromoquinolines is well-established, providing access to a diverse range of functionalized products under mild conditions. ajouronline.comresearchgate.net Besides Sonogashira coupling, other palladium-catalyzed reactions like the Heck and Stille couplings provide alternative routes for arylation and alkenylation, further expanding the synthetic possibilities.

Table 2: Representative Sonogashira Coupling Reactions on Bromoquinoline Systems

| Entry | Alkyne | Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 85 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | Toluene | 77 |

| 4 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ | CuI | DIPA | 1,4-Dioxane | 82 |

Data in this table is representative of Sonogashira reactions performed on analogous bromo-substituted aromatic systems to illustrate expected reactivity.

Functional Group Tolerance and Regioselectivity in Cross-Couplings

A significant advantage of palladium-catalyzed cross-coupling reactions is their high functional group tolerance, allowing for their application in the synthesis of complex molecules without the need for extensive protecting group strategies. nih.govnobelprize.org The difluoromethoxy group at the C-8 position is stable under the typical conditions of Suzuki and Sonogashira reactions and is not expected to interfere with the coupling process.

The regioselectivity of these reactions on this compound is highly predictable. The oxidative addition of the palladium(0) catalyst occurs selectively at the C-Br bond over C-H or C-O bonds, ensuring that functionalization occurs exclusively at the C-5 position. nih.gov In cases of polyhalogenated substrates, the relative reactivity often follows the order I > Br > Cl, allowing for selective couplings if other halogens are present. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are typically electron-rich and react with electrophiles, the presence of electron-withdrawing groups can render the ring susceptible to attack by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgnumberanalytics.com

Activation of the Bromo Group for Nucleophilic Displacement

For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing substituents, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The quinoline ring itself is an electron-deficient heterocyclic system, which inherently activates attached halides toward nucleophilic displacement compared to a simple benzene (B151609) ring. The electronegative nitrogen atom withdraws electron density from the carbocyclic ring, facilitating nucleophilic attack.

The stability of the leaving group is also crucial. While bromide is a good leaving group, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. wikipedia.orgnih.gov Therefore, the activation of the ring by electron-withdrawing groups is the predominant factor governing reactivity.

Influence of the Difluoromethoxy Group on SNAr Reactivity

The difluoromethoxy (-OCHF₂) group at the C-8 position plays a significant role in modulating the electronic properties of the quinoline ring. Due to the high electronegativity of the two fluorine atoms, the -OCHF₂ group acts as a moderately electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). researchgate.netnuph.edu.uanuph.edu.ua

This electron-withdrawing nature further reduces the electron density of the quinoline ring system, enhancing its electrophilicity. numberanalytics.com Consequently, this compound is expected to be more reactive towards nucleophiles in SNAr reactions than its non-fluorinated analog, 5-bromo-8-methoxyquinoline. The -OCHF₂ group helps to stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack at the C-5 position, thereby lowering the activation energy for the substitution reaction. libretexts.org This makes the C-5 bromo group more susceptible to displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to 5-substituted 8-(difluoromethoxy)quinoline (B2663537) derivatives.

Further Functionalization and Derivatization Strategies of this compound

The strategic placement of the bromine atom, the difluoromethoxy group, and the quinoline nitrogen atom on the this compound scaffold offers a rich platform for a variety of advanced chemical transformations. Beyond the well-established cross-coupling reactions, these functionalities enable diverse derivatization strategies, allowing for the synthesis of a wide array of novel quinoline-based compounds. This section explores the reactivity at each of these key positions.

Transformations of the Bromine Atom Beyond Cross-Coupling

While the bromine atom at the C5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, it also participates in several other important transformations, providing pathways to derivatives that are not accessible through coupling methodologies. These include nucleophilic aromatic substitution and metal-halogen exchange reactions.

Nucleophilic Aromatic Substitution: The C5-bromo substituent on the quinoline ring can be displaced by various nucleophiles, typically under forcing conditions or with metal catalysis. Halogenated quinolines, particularly at the 2- and 4-positions, readily undergo nucleophilic substitution. quimicaorganica.org For bromoquinolines substituted on the benzene ring, such as the 5-bromo derivative, these reactions can lead to the introduction of key functional groups like amino and cyano moieties. For instance, reactions of bromoquinolines with ammonia (B1221849) or cyanide sources can yield the corresponding amino- and cyanoquinolines, respectively. researchgate.net

Metal-Halogen Exchange: A powerful strategy for functionalizing aryl bromides is through metal-halogen exchange, most commonly using organolithium reagents at low temperatures. The reaction between a halogenated quinoline and an organolithium reagent can generate a lithiated quinoline intermediate. quimicaorganica.org This highly reactive species can then be trapped with a variety of electrophiles to introduce a wide range of substituents. This two-step sequence provides a versatile alternative to direct substitution or cross-coupling.

| Transformation | Reagent/Conditions | Product Type | Ref. |

| Amination | Liquid NH₃, Cu catalyst | 5-Aminoquinoline derivative | researchgate.net |

| Cyanation | Copper cyanide, heat | 5-Cyanoquinoline derivative | researchgate.net |

| Lithiation | Organolithium (e.g., n-BuLi), low temp. | 5-Lithioquinoline intermediate | quimicaorganica.org |

| Electrophilic Trapping | Electrophile (e.g., CO₂, aldehydes) | 5-Carboxy/5-Hydroxymethyl derivative | quimicaorganica.org |

Chemical Modifications of the Difluoromethoxy Moiety

The difluoromethoxy (–OCF₂H) group is a key feature of the title compound, valued in medicinal chemistry for its unique electronic properties and metabolic stability. rsc.orgmdpi.com It acts as a lipophilic hydrogen bond donor, distinguishing it from the more common trifluoromethoxy (–OCF₃) group. mdpi.com

| Property | Description | Significance | Ref. |

| Chemical Stability | Highly resistant to acidic and basic conditions. | Allows for a wide range of reactions at other sites without affecting the OCF₂H group. | rsc.org |

| Electronic Effect | Acts as a moderate electron acceptor through inductive and resonance effects. | Influences the reactivity of the quinoline ring system. | nbuv.gov.ua |

| Biological Role | Serves as a lipophilic hydrogen bond donor; isosteric/isopolar to hydroxyl and thiol groups. | Can modulate binding affinity to biological targets and improve pharmacokinetic properties. | mdpi.com |

Reactions at the Quinoline Nitrogen Atom for Further Derivatives

The lone pair of electrons on the quinoline nitrogen atom makes it a center of basicity and nucleophilicity, providing a straightforward handle for derivatization. pharmaguideline.comvedantu.com Key transformations at this position include quaternization and N-oxide formation, which not only modify the properties of the parent molecule but also activate the heterocyclic ring for further reactions. quimicaorganica.org

Quaternization: As a weak tertiary base, the quinoline nitrogen readily reacts with alkylating or acylating agents to form quaternary quinolinium salts. quimicaorganica.orgquimicaorganica.org Common alkylating agents include alkyl halides (e.g., methyl iodide) and alkyl sulfates. acs.orggoogle.com This transformation introduces a permanent positive charge, significantly altering the solubility and electronic properties of the molecule. Quaternized quinolinium compounds have applications as catalysts and have been investigated for their biological activities. nih.govgoogle.com

N-Oxide Formation: The quinoline nitrogen can be oxidized using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to yield the corresponding quinoline N-oxide. quimicaorganica.org The formation of an N-oxide profoundly changes the reactivity of the quinoline ring system. It enhances the electrophilicity of the C2 and C4 positions and can act as a directing group for C-H functionalization at the C8 position. researchgate.netresearchgate.netrsc.org Quinoline N-oxides are versatile intermediates that can undergo a variety of transformations, including deoxygenative functionalization, to introduce substituents at positions that are otherwise difficult to access. researchgate.netacs.orgacs.org

| Reaction | Reagent | Product | Significance | Ref. |

| Quaternization | Alkyl halide (e.g., CH₃I) | N-Alkyl-quinolinium salt | Introduces positive charge, alters solubility and electronic properties. | quimicaorganica.orgacs.org |

| N-Oxidation | Peroxy acid (m-CPBA) or H₂O₂ | Quinoline N-oxide | Activates the quinoline ring for further functionalization, especially at C2 and C8. | quimicaorganica.orgresearchgate.net |

Future Research Directions and Emerging Paradigms in Quinoline Chemistry

Development of Green and Sustainable Synthetic Routes for 5-Bromo-8-(difluoromethoxy)quinoline

Traditional synthetic methods for quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Combes syntheses, often rely on harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. nih.gov The future development of synthetic routes for this compound will increasingly focus on the principles of green chemistry to mitigate these drawbacks. nih.govijpsjournal.com

Key research avenues include the adoption of eco-friendly catalysts and solvents. For instance, novel iron(III)-catalyzed domino reactions have been shown to work efficiently in water, offering a green and appealing process for constructing quinoline rings from simple starting materials. thieme-connect.com The use of heterogeneous nanocatalysts is another promising area, as they can be easily recovered and reused, reducing waste and cost. acs.org Furthermore, replacing conventional organic solvents with greener alternatives like water or ethanol, or employing solvent-free conditions, is a critical goal. researchgate.netrsc.org

Alternative energy sources such as microwave and ultrasound irradiation are also being explored to accelerate reaction times and improve yields under milder conditions. nih.govrsc.org Continuous flow chemistry presents a scalable and sustainable platform for synthesis, allowing for excellent process control and minimizing solvent waste. rsc.orgresearchgate.net These green approaches, if adapted for the synthesis of this compound, could provide significant advantages over classical methods.

| Parameter | Traditional Synthesis (e.g., Skraup, Combes) | Emerging Green Synthesis |

|---|---|---|

| Catalysts | Often strong acids (e.g., H₂SO₄), stoichiometric amounts | Reusable heterogeneous catalysts (e.g., nanocatalysts), biocatalysts, metal-free systems acs.orgrsc.org |

| Solvents | Hazardous organic solvents | Water, ethanol, deep eutectic solvents, or solvent-free conditions thieme-connect.comresearchgate.net |

| Energy Source | High-temperature conventional heating | Microwave irradiation, ultrasound, photochemical methods nih.govrsc.orgresearchgate.net |

| Reaction Conditions | Harsh (e.g., high temperatures, strong acids) | Mild reaction conditions, often at room temperature thieme-connect.com |

| Process | Batch processing | Continuous flow systems for better control and scalability rsc.org |

| Byproducts | Significant generation of hazardous waste | Reduced waste generation, higher atom economy thieme-connect.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The complexity of multi-step organic synthesis and reaction optimization presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). gcande.org These computational tools are transforming synthetic chemistry by enabling rapid and accurate prediction of reaction outcomes and the design of novel, efficient synthetic pathways. jetir.org For a target molecule like this compound, ML algorithms can be trained on vast datasets of known chemical reactions to propose optimized conditions, including the ideal catalyst, solvent, and temperature. beilstein-journals.orgchemrxiv.org

Computer-Aided Synthesis Planning (CASP) tools, powered by ML, can suggest diverse and efficient retrosynthetic routes that may not be obvious to a human chemist. beilstein-journals.orgnih.gov These systems can incorporate green chemistry metrics into the route-selection process, prioritizing sustainability from the initial design phase. gcande.org Furthermore, ML models can accelerate the discovery of optimal reaction conditions by guiding high-throughput experimentation (HTE), thereby reducing the number of experiments required and minimizing resource consumption. beilstein-journals.org The integration of these "in silico" techniques promises to significantly shorten the development timeline for the synthesis of this compound and its derivatives. asiaresearchnews.com

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

While the core structure of this compound is established, the ability to selectively introduce new functional groups at other positions on the quinoline ring is crucial for creating analogues with potentially new properties. Direct C–H functionalization has emerged as a powerful and atom-economical strategy for this purpose. mdpi.comrsc.orgnih.gov Future research will focus on developing novel catalytic systems that can achieve high regioselectivity for the various C–H bonds of the quinoline scaffold.

Transition-metal catalysis, employing metals such as palladium, rhodium, nickel, and copper, is at the forefront of C–H functionalization research. mdpi.comnih.govacs.org For instance, nickel-catalyzed methods have been developed for the exclusive C3-functionalization of quinolines at room temperature without the need for a directing group. polyu.edu.hkacs.org Similarly, rhodium-based catalysts have been used for selective C8-functionalization of quinoline N-oxides. researchgate.net Developing catalysts that can selectively target the C2, C3, C4, C6, or C7 positions of the this compound core would open up a vast chemical space for exploration. The challenge lies in overcoming the inherent electronic and steric properties of the substrate to direct the catalyst to the desired position. polyu.edu.hkrsc.org

| Position on Quinoline Ring | Example Catalytic System | Type of Functionalization | Reference |

|---|---|---|---|

| C2 | Palladium(II) Acetate / Silver(I) Carbonate | Heteroarylation (with indoles) | mdpi.comnih.gov |

| C3 | Nickel(II) Chloride / Tricyclohexylphosphine | Thioetherification, Alkylation, Arylation | polyu.edu.hkacs.org |

| C4 | Rhodium(I) / Bis(pinacolato)diboron | Borylation | rsc.org |

| C8 | Rhodium(III) Chloride Hydrate | Alkylation (with maleimides on N-oxide) | researchgate.net |

Advanced In Situ Spectroscopic Probing Techniques for Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential for optimizing synthetic processes. Advanced in situ (in-line) spectroscopic techniques provide a window into the reaction as it occurs, offering real-time data that is often missed by traditional offline analysis. nih.gov The application of these techniques to the synthesis of this compound would enable precise process control and rapid optimization.

Techniques such as in situ Raman and Infrared (IR) spectroscopy can monitor the consumption of reactants and the formation of products by tracking their unique vibrational bands. nih.govacs.org In situ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for identifying reaction intermediates and byproducts, providing crucial mechanistic insights. numberanalytics.comnih.gov For reactions involving heterogeneous catalysts, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can be used to determine the structure of the catalyst under actual working conditions, helping to elucidate structure-activity relationships. rsc.org The data gathered from these advanced monitoring tools can be used to refine reaction conditions, improve yield and purity, and ensure the scalability and safety of the synthetic process. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.